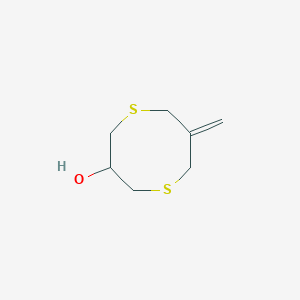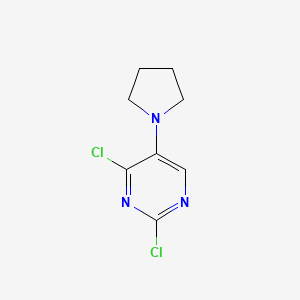
2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a pyrrolidine ring at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to a temperature range of 60-100°C for several hours to ensure complete substitution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form pyrrolidinones or reduced to form more saturated derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like THF or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrrolidinones or other oxidized derivatives.
Reduction: Saturated pyrrolidine derivatives.
Scientific Research Applications
2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit the enzyme’s activity or modulate the receptor’s function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Lacks the pyrrolidine ring but shares the dichloropyrimidine core.
5-(Pyrrolidin-1-yl)pyrimidine: Lacks the chlorine substituents but has the pyrrolidine ring attached to the pyrimidine core.
2,4-Dichloro-5-methylpyrimidine: Similar in structure but has a methyl group instead of the pyrrolidine ring.
Uniqueness
2,4-Dichloro-5-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both the dichloropyrimidine core and the pyrrolidine ring. This combination allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications .
Properties
IUPAC Name |
2,4-dichloro-5-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-7-6(5-11-8(10)12-7)13-3-1-2-4-13/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPHIYSQYWIVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
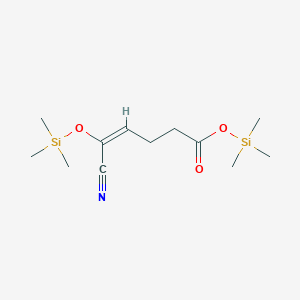

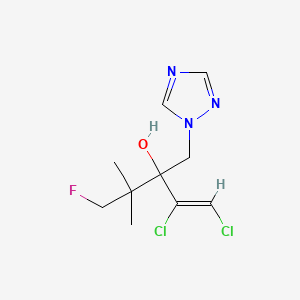
![Methyl 3-[4-[[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]oxy]phenoxy]-2-methylpropanoate](/img/structure/B8046469.png)
![N-[[1,3,3-trimethyl-5-(prop-2-enoylamino)cyclohexyl]methyl]prop-2-enamide](/img/structure/B8046474.png)
![1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol](/img/structure/B8046476.png)
![ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(nitromethyl)pentanoate](/img/structure/B8046484.png)
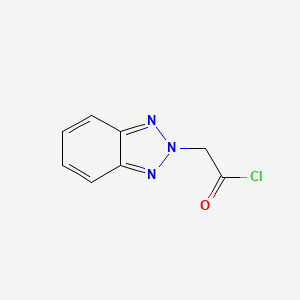

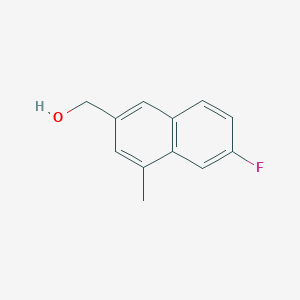
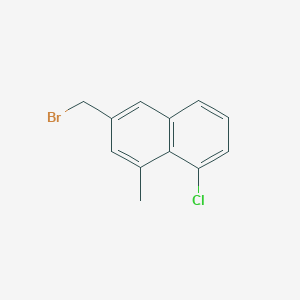
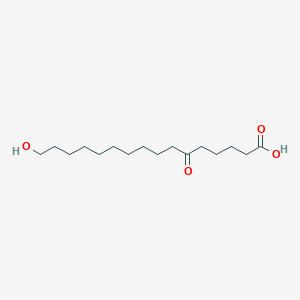
![7,7-dimethyl-2-methylsulfanyl-1,6-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B8046529.png)
